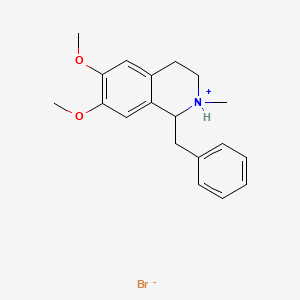

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

Description

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by a benzyl group at position 1, methoxy substituents at positions 6 and 7, and a methyl group at position 2. The hydrobromide salt enhances its solubility and stability for pharmacological applications. THIQ derivatives are known for their diverse biological activities, including vasorelaxant, neuroprotective, and receptor-binding properties .

Properties

CAS No. |

16552-80-0 |

|---|---|

Molecular Formula |

C19H24BrNO2 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

1-benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C19H23NO2.BrH/c1-20-10-9-15-12-18(21-2)19(22-3)13-16(15)17(20)11-14-7-5-4-6-8-14;/h4-8,12-13,17H,9-11H2,1-3H3;1H |

InChI Key |

QAHDLECDBKGHTA-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=CC=C3)OC)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the Pomeranz–Fritsch–Bobbitt cyclization. This method combines the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Investigated for its antibacterial properties against pathogenic bacterial strains.

Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative disorders.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a catechol-O-methyltransferase inhibitor, which is involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of THIQ derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:

Pharmacological and Functional Comparisons

- Vasorelaxant Activity: The 1-aryl-6,7-dimethoxy-THIQ analog demonstrated 89.5% inhibition of KCl-induced contractions, outperforming dihydroquercetin (81.1%) .

Blood-Brain Barrier (BBB) Penetration :

Synthetic Accessibility :

Key Studies on THIQ Derivatives

- Vasorelaxant Mechanisms : THIQ derivatives inhibit voltage-dependent calcium channels, as shown by their suppression of KCl-induced contractions in smooth muscle .

- Stereochemical Relevance : The synthesis of stereoisomers (e.g., 1,1’-(propane-1,3-diyl)-bis-THIQ) highlights the role of absolute configuration in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.